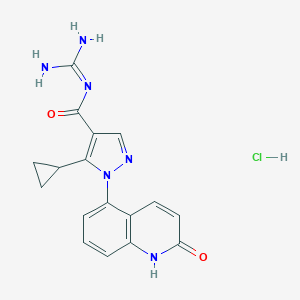
2-Oxo-Zoniporide Hydrochloride
描述
2-Oxo-Zoniporide Hydrochloride is a chemical compound known for its role as an inhibitor of the sodium-hydrogen exchanger type 1 (NHE-1). This compound is primarily used in scientific research to study myocardial ischemic injury due to its ability to inhibit NHE-1, which plays a crucial role in regulating intracellular pH and cell volume .
准备方法
The synthesis of 2-Oxo-Zoniporide Hydrochloride involves multiple stepsThis system utilizes Escherichia coli expressing human aldehyde oxidase to produce 2-Oxo-Zoniporide from Zoniporide through a series of oxidation reactions . The synthetic route typically involves seven steps, starting from Zoniporide and leading to the formation of 2-Oxo-Zoniporide .
化学反应分析
2-Oxo-Zoniporide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The primary reaction involved in its synthesis from Zoniporide.
Reduction: Potential reduction reactions under specific conditions.
Substitution: Possible substitution reactions depending on the reagents and conditions used.
Common reagents and conditions for these reactions include the use of aldehyde oxidase for oxidation and various reducing agents for reduction reactions. The major product formed from these reactions is 2-Oxo-Zoniporide .
科学研究应用
2-Oxo-Zoniporide Hydrochloride has several scientific research applications:
Chemistry: Used as a reference material for studying the activity of aldehyde oxidase and other related enzymes.
Biology: Investigated for its effects on cellular processes involving NHE-1.
Medicine: Studied for its potential therapeutic applications in treating myocardial ischemic injury.
Industry: Utilized in the development of new drugs and biochemical assays
作用机制
The mechanism of action of 2-Oxo-Zoniporide Hydrochloride involves the inhibition of the sodium-hydrogen exchanger type 1 (NHE-1). By inhibiting NHE-1, the compound helps regulate intracellular pH and cell volume, which is crucial in preventing myocardial ischemic injury. The molecular targets include the NHE-1 protein, and the pathways involved are related to ion exchange and cellular homeostasis .
相似化合物的比较
2-Oxo-Zoniporide Hydrochloride is unique due to its specific inhibition of NHE-1. Similar compounds include:
Zoniporide: The parent compound from which 2-Oxo-Zoniporide is derived.
Other NHE-1 inhibitors: Compounds that inhibit NHE-1 but may have different chemical structures and properties.
Compared to these similar compounds, this compound stands out due to its specific application in studying myocardial ischemic injury and its unique synthetic route involving aldehyde oxidase .
生物活性
Overview
2-Oxo-Zoniporide Hydrochloride is a chemical compound recognized primarily for its role as an inhibitor of the sodium-hydrogen exchanger type 1 (NHE-1) . This compound is derived from Zoniporide and has gained attention in scientific research, particularly in studies related to myocardial ischemic injury . The inhibition of NHE-1 is significant as it plays a crucial role in regulating intracellular pH and cell volume, which are vital for cardiac function and response to ischemic conditions.
- Molecular Formula : C17H17ClN6O2
- Molecular Weight : 372.81 g/mol
- CAS Number : 372078-42-7
- Purity : >95% (HPLC)
This compound exerts its biological effects primarily through the inhibition of NHE-1. This inhibition leads to several physiological changes, including:
- Altered intracellular pH levels.
- Modulation of cell volume during ischemic conditions.
- Potential reduction in cellular injury during myocardial ischemia.
The compound's mechanism is particularly relevant in cardiac tissues where NHE-1 plays a pivotal role in maintaining cellular homeostasis during stress conditions.
Biological Activity and Research Findings
Research on this compound has demonstrated its effectiveness in various experimental settings:
- Inhibition of NHE-1 : Studies have shown that 2-Oxo-Zoniporide effectively inhibits NHE-1 activity, which is crucial for preventing cellular damage during ischemic episodes .
- Cardioprotective Effects : In animal models, the administration of 2-Oxo-Zoniporide has been associated with reduced myocardial injury following ischemia-reperfusion events. This highlights its potential therapeutic applications in treating heart diseases characterized by ischemic damage .
- Biocatalytic Production : The ecoAO system has been utilized to produce 2-Oxo-Zoniporide from Zoniporide, showcasing a method for generating this compound efficiently while maintaining its biological activity .
Case Studies
Several studies have investigated the effects of 2-Oxo-Zoniporide on cardiac tissues:
Future Directions
The ongoing research into this compound focuses on:
- Further elucidating its pharmacokinetic properties.
- Exploring its potential as a therapeutic agent in clinical settings for cardiovascular diseases.
- Investigating combination therapies with other cardiac drugs to enhance efficacy.
属性
IUPAC Name |
5-cyclopropyl-N-(diaminomethylidene)-1-(2-oxo-1H-quinolin-5-yl)pyrazole-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2.ClH/c18-17(19)22-16(25)11-8-20-23(15(11)9-4-5-9)13-3-1-2-12-10(13)6-7-14(24)21-12;/h1-3,6-9H,4-5H2,(H,21,24)(H4,18,19,22,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNQWOPWCHKKNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC(=O)N4)C(=O)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















